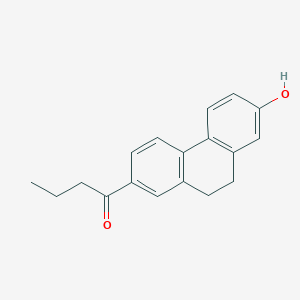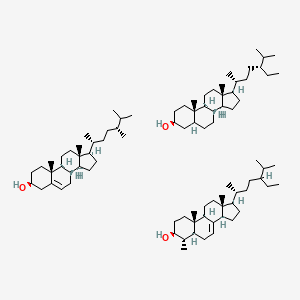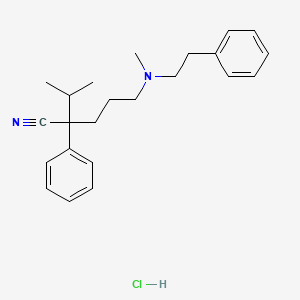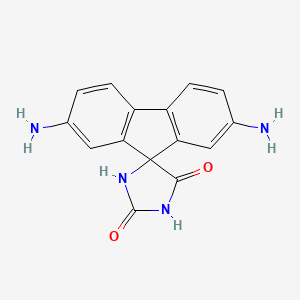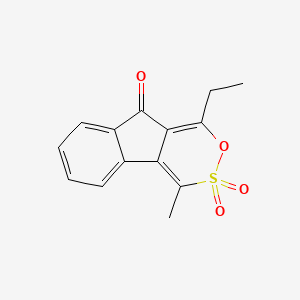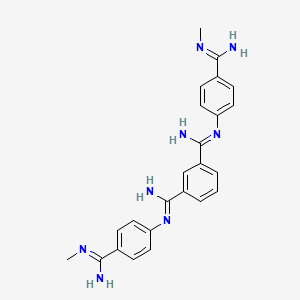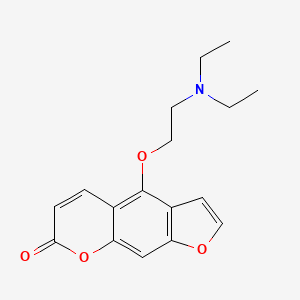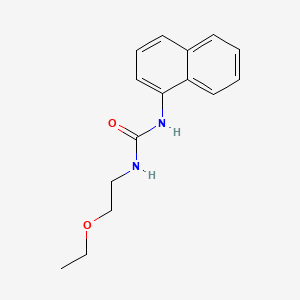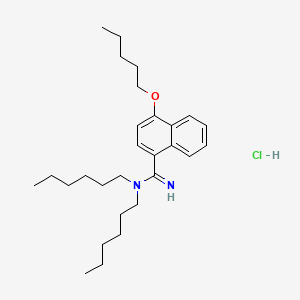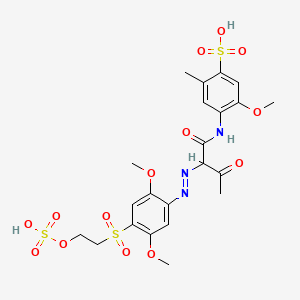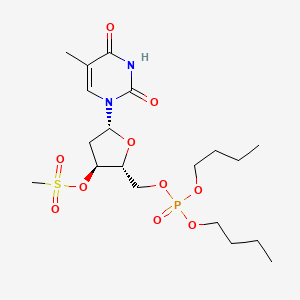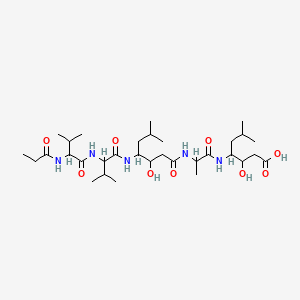
Sodium pepsinostreptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium pepsinostreptin is a synthetic peptide compound known for its protease inhibitory properties. It is derived from pepsinostreptin, which is a peptide consisting of isobutyryl-valine-valine-statine-alanine-statine. The compound has a molecular formula of C33H61N5O9 and a molecular weight of 671.866 g/mol . This compound is primarily used in scientific research due to its ability to inhibit specific proteases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium pepsinostreptin involves the stepwise assembly of its peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the compound meets the required purity standards for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Sodium pepsinostreptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds, which can affect its structure and activity.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: This compound can participate in substitution reactions, particularly at its amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric forms of the peptide .
Aplicaciones Científicas De Investigación
Sodium pepsinostreptin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies involving protease inhibition, protein-protein interactions, and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications in diseases where protease activity is dysregulated, such as cancer and inflammatory conditions.
Mecanismo De Acción
Sodium pepsinostreptin exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity. The compound mimics the natural substrate of the protease, but its structure prevents the completion of the catalytic cycle, effectively blocking the enzyme’s function. This inhibition can modulate various biological pathways, depending on the specific protease targeted .
Comparación Con Compuestos Similares
Similar Compounds
Pepstatin: Another protease inhibitor with a similar structure but different amino acid composition.
Leupeptin: A protease inhibitor that targets a different set of proteases compared to sodium pepsinostreptin.
Uniqueness
This compound is unique due to its specific amino acid sequence and the presence of statine residues, which are crucial for its inhibitory activity. This distinct structure allows it to target specific proteases with high affinity and selectivity, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Número CAS |
60252-35-9 |
|---|---|
Fórmula molecular |
C32H59N5O9 |
Peso molecular |
657.8 g/mol |
Nombre IUPAC |
3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid |
InChI |
InChI=1S/C32H59N5O9/c1-11-25(40)36-28(18(6)7)32(46)37-29(19(8)9)31(45)35-21(12-16(2)3)23(38)14-26(41)33-20(10)30(44)34-22(13-17(4)5)24(39)15-27(42)43/h16-24,28-29,38-39H,11-15H2,1-10H3,(H,33,41)(H,34,44)(H,35,45)(H,36,40)(H,37,46)(H,42,43) |
Clave InChI |
HUOUXPWOUNLCOX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


